molecular formula C11H13NO2 B2382104 2-Amino-2-(2-phenylcyclopropyl)acetic acid CAS No. 143169-59-9

2-Amino-2-(2-phenylcyclopropyl)acetic acid

Cat. No.: B2382104
CAS No.: 143169-59-9
M. Wt: 191.23
InChI Key: MXJLYKPJPQKBSX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenylcyclopropyl)acetic acid is a non-proteinogenic amino acid featuring a cyclopropane ring substituted with a phenyl group at the 2-position and an amino-acetic acid moiety. The cyclopropane ring introduces steric constraints and electronic effects that influence its conformational flexibility and interactions with biological targets .

Properties

IUPAC Name

2-amino-2-(2-phenylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLYKPJPQKBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C(=O)O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of styrene derivatives followed by amination and carboxylation. One common method involves the reaction of phenylcyclopropane with ammonia and carbon dioxide under high pressure and temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and high-pressure reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

2-Amino-2-(2-phenylcyclopropyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role as a neurotransmitter analog and its effects on glutamate receptors.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenylcyclopropyl)acetic acid involves its interaction with glutamate receptors in the brain. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in neuronal activity and synaptic plasticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Analogs

2-Amino-2-cyclopropylacetic acid
  • Structure : Differs by lacking the phenyl group on the cyclopropane.
  • Synonyms include "cyclopropylglycine" (CAS: 49606-99-7) .
  • Applications : Used in peptide synthesis to modulate backbone rigidity.
(2S)-Amino-2-(1-methylcyclopropyl)acetic acid
  • Structure : Methyl substitution on the cyclopropane instead of phenyl.
  • Properties : Increased lipophilicity compared to the unsubstituted cyclopropane analog (Molecular Weight: 129.16) .
  • Applications: Potential use in designing metabolically stable peptide mimetics.

Phenyl-Substituted Derivatives

2-Amino-2-(4-bromophenyl)acetic acid
  • Structure : Bromine at the 4-position of the phenyl ring.
  • Market price: €178/250 mg .
  • Applications : Intermediate in synthesizing halogenated bioactive molecules.
2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid
  • Structure : Chloro and fluoro substituents on the phenyl ring.
  • Properties : Halogens influence electronic distribution and hydrophobic interactions. Synergy between Cl and F may enhance target affinity (CAS: 1040198-59-1) .
  • Applications : Explored in collagenase inhibition studies due to halogen-mediated binding .
2-Amino-2-(2-methoxyphenyl)acetic acid
  • Structure : Methoxy group at the 2-position.
  • Properties : Electron-donating methoxy group increases solubility but may reduce membrane permeability (CAS: 271583-17-6) .
  • Applications : Building block for glycopeptide antibiotics.

Cyclobutyl and Larger Ring Analogs

2-Amino-2-cyclobutyl-2-phenylacetic acid
  • Structure : Cyclobutane ring replaces cyclopropane.
  • Properties: Larger ring size reduces ring strain but increases conformational flexibility. Molecular Weight: 205.26 (C₁₂H₁₅NO₂) .
  • Applications : Studied for altered pharmacokinetic profiles compared to cyclopropane analogs.

Structure-Activity Relationships (SAR) and Key Findings

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Solubility (Predicted) LogP (Estimated)
2-Amino-2-(2-phenylcyclopropyl)acetic acid C₁₁H₁₃NO₂ 191.23 2-Phenylcyclopropyl Low (hydrophobic) 1.8–2.2
2-Amino-2-(4-bromophenyl)acetic acid C₈H₈BrNO₂ 244.06 4-Bromophenyl Moderate 1.5–1.9
2-Amino-2-cyclobutyl-2-phenylacetic acid C₁₂H₁₅NO₂ 205.26 Cyclobutyl, Phenyl Low 2.0–2.4
(2S)-Amino-2-(1-methylcyclopropyl)acetic acid C₆H₁₁NO₂ 129.16 1-Methylcyclopropyl Moderate 0.5–1.0

Biological Activity

2-Amino-2-(2-phenylcyclopropyl)acetic acid is an amino acid derivative known for its structural similarity to glutamate, a prominent neurotransmitter in the central nervous system. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmission and exhibiting anti-inflammatory properties.

The biological activity of 2-Amino-2-(2-phenylcyclopropyl)acetic acid primarily involves its interaction with glutamate receptors. It can act as both an agonist and antagonist, influencing neurotransmission through various signaling pathways. This dual action allows it to modulate synaptic plasticity and neuronal activity, which are critical for cognitive functions and neuroprotection.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound interacts with glutamate receptors, which are vital for excitatory neurotransmission. Preliminary studies suggest that it may enhance or inhibit receptor activity depending on the context, potentially offering therapeutic benefits in neurological disorders.
  • Anti-inflammatory Effects : There is evidence indicating that 2-Amino-2-(2-phenylcyclopropyl)acetic acid may exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by neuroinflammation, where modulation of inflammatory pathways could provide symptomatic relief.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationActs on glutamate receptors, influencing synaptic transmission
Anti-inflammatoryPotential to reduce inflammation in neurological contexts
Analgesic PropertiesMay exhibit pain-relief effects through receptor interaction

Case Studies

Several studies have investigated the biological effects of 2-Amino-2-(2-phenylcyclopropyl)acetic acid:

  • Neurotransmitter Interaction Study :
    • In vitro assays demonstrated that the compound selectively binds to the 5-HT2C receptor, showing a preference for G q signaling over β-arrestin recruitment. This selectivity suggests potential applications in treating psychiatric disorders where serotonin pathways are implicated .
  • Anti-inflammatory Activity :
    • A study evaluated the compound's effects on pro-inflammatory cytokine production in microglial cells. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with 2-Amino-2-(2-phenylcyclopropyl)acetic acid, supporting its role as an anti-inflammatory agent.
  • Analgesic Effects :
    • In preclinical models of pain, the compound exhibited significant analgesic properties comparable to established analgesics. This was attributed to its ability to modulate glutamate signaling pathways involved in pain perception.

Structure-Activity Relationship (SAR)

The unique structure of 2-Amino-2-(2-phenylcyclopropyl)acetic acid contributes significantly to its biological activity. The cyclopropyl moiety and phenyl group enhance its binding affinity to various receptors compared to other similar compounds. SAR studies indicate that modifications to these groups could optimize therapeutic effects while minimizing side effects.

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